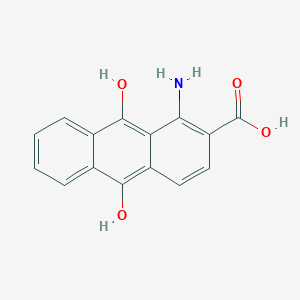
1-Amino-9,10-dihydroxyanthracene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-9,10-dihydroxyanthracene-2-carboxylic acid is a complex organic compound belonging to the anthracene family. This compound is characterized by its unique structure, which includes an amino group, two hydroxyl groups, and a carboxylic acid group attached to an anthracene backbone. The presence of these functional groups makes it a versatile molecule with significant potential in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-9,10-dihydroxyanthracene-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the nitration of anthracene followed by reduction to introduce the amino group. Subsequent hydroxylation and carboxylation steps are carried out under controlled conditions to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of catalysts and optimized reaction conditions can enhance yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Amino-9,10-dihydroxyanthracene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, acylating agents.
Major Products:
Oxidation Products: Quinones.
Reduction Products: Amines.
Substitution Products: Halogenated or acylated derivatives.
Applications De Recherche Scientifique
1-Amino-9,10-dihydroxyanthracene-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing dyes and pigments.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer and antimicrobial properties.
Industry: Utilized in the production of organic semiconductors and photovoltaic materials.
Mécanisme D'action
The mechanism of action of 1-Amino-9,10-dihydroxyanthracene-2-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. In biological systems, it may interfere with cellular processes by generating reactive oxygen species (ROS) or disrupting DNA synthesis.
Comparaison Avec Des Composés Similaires
- 1-Amino-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid
- 1-Amino-4-hydroxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid
Comparison: 1-Amino-9,10-dihydroxyanthracene-2-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups, which enhance its reactivity and versatility. Compared to its analogs, it exhibits distinct chemical behavior and biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
113137-68-1 |
|---|---|
Formule moléculaire |
C15H11NO4 |
Poids moléculaire |
269.25 g/mol |
Nom IUPAC |
1-amino-9,10-dihydroxyanthracene-2-carboxylic acid |
InChI |
InChI=1S/C15H11NO4/c16-12-10(15(19)20)6-5-9-11(12)14(18)8-4-2-1-3-7(8)13(9)17/h1-6,17-18H,16H2,(H,19,20) |
Clé InChI |
QANFHBQXGUEXQM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C3C=CC(=C(C3=C2O)N)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(9-Diazonio-2H-fluoren-2-ylidene)[(2,5-dioxopyrrolidin-1-yl)oxy]methanolate](/img/structure/B14318460.png)
![1,3-Bis[3-(triethylgermyl)propyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B14318467.png)
![1-{4-[(Trimethylsilyl)oxy]penta-1,3-dien-2-yl}pyrrolidine](/img/structure/B14318471.png)
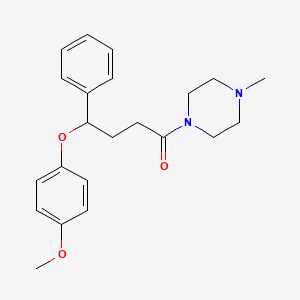

![[1,1'-Biphenyl]-4-sulfonamide, N-phenyl-](/img/structure/B14318489.png)

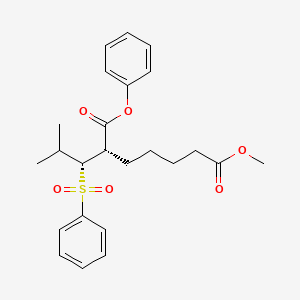
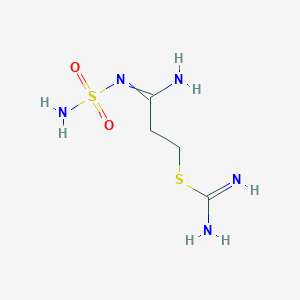
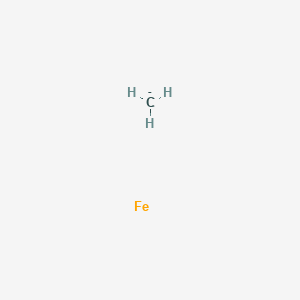
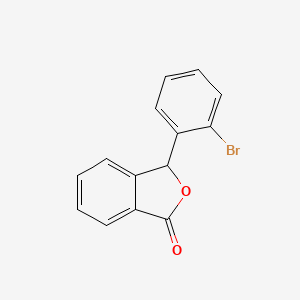
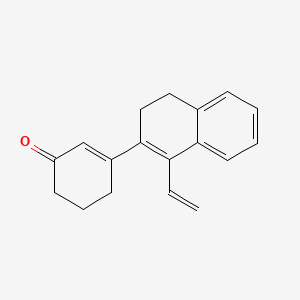
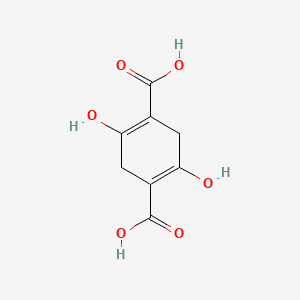
![2-[(3-Nitropyridin-2-yl)sulfanyl]-5-(trifluoromethyl)aniline](/img/structure/B14318529.png)
